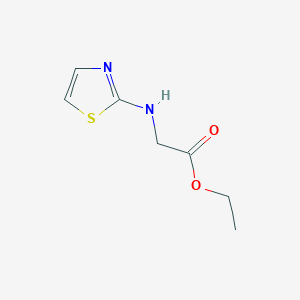

Ethyl thiazol-2-ylglycinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H10N2O2S |

|---|---|

Molecular Weight |

186.23 g/mol |

IUPAC Name |

ethyl 2-(1,3-thiazol-2-ylamino)acetate |

InChI |

InChI=1S/C7H10N2O2S/c1-2-11-6(10)5-9-7-8-3-4-12-7/h3-4H,2,5H2,1H3,(H,8,9) |

InChI Key |

YTGYUERWXQQHKL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CNC1=NC=CS1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl thiazol-2-ylglycinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl thiazol-2-ylglycinate, a heterocyclic compound incorporating a thiazole ring and a glycinate ester moiety, holds potential as a building block in medicinal chemistry and drug discovery. The thiazole nucleus is a prominent scaffold in numerous biologically active compounds, imparting a diverse range of pharmacological activities. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its synthesis, spectral characteristics, and reactivity. Due to the limited availability of experimental data for this specific isomer, this guide also incorporates predicted properties and general characteristics of related thiazole derivatives to offer a broader understanding for research and development purposes.

Chemical Structure and Properties

This compound, systematically named ethyl 2-(thiazol-2-ylamino)acetate, is an organic molecule with the chemical formula C₇H₁₀N₂O₂S. The structure features a central thiazole ring substituted at the 2-position with an amino group that is further linked to an ethyl glycinate chain.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₇H₁₀N₂O₂S | - |

| Molecular Weight | 186.23 g/mol | Calculated |

| Appearance | Oily | [1] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in ethanol | [1] |

| pKa | Not available | - |

| LogP | Not available | - |

Note: Due to a lack of extensive experimental data, some values are calculated or inferred from related compounds.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in public databases. However, some experimental infrared (IR) spectral data has been reported.

Table 2: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Source |

| 3320 | N-H stretching | [1] |

| 3070 | C-H aromatic stretching | [1] |

| 2958 | C-H aliphatic stretching | [1] |

| 1756 | C=O (ester) stretching | [1] |

Expected NMR and Mass Spectrometry Data:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), a singlet for the methylene protons of the glycinate moiety, a singlet for the N-H proton, and signals for the protons on the thiazole ring.

-

¹³C NMR: The carbon NMR spectrum should display distinct peaks for the carbonyl carbon of the ester, the methylene carbons, the carbons of the ethyl group, and the carbons of the thiazole ring.

-

Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 186, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and cleavage of the side chain.

Experimental Protocols

Synthesis of this compound

A reported method for the synthesis of this compound involves the N-alkylation of 2-aminothiazole with bromoethyl acetate.[1]

Reaction Scheme:

Caption: Synthesis of this compound.

Detailed Protocol:

-

To a solution of 2-aminothiazole (10 mmol) in absolute ethanol, add bromoethyl acetate (20 mmol) and sodium bicarbonate (3 g).[1]

-

Reflux the reaction mixture for 8 hours.[1]

-

After cooling, pour the reaction mixture into 100 mL of cold water.[1]

-

The crude product, which is oily, is then extracted with ether.[1]

-

The ether layer is collected and the solvent is removed under reduced pressure to yield Ethyl 2-(thiazole-2-ylamino)acetate. The reported yield is 95%.[1]

Reactivity and Stability

The chemical reactivity of this compound is dictated by the functional groups present in its structure: the thiazole ring, the secondary amine, and the ester group.

Caption: Key Reactive Sites of this compound.

-

Thiazole Ring: The thiazole ring is an aromatic heterocycle. The nitrogen and sulfur atoms influence its reactivity. The nitrogen atom can act as a proton acceptor (base) and a nucleophile. The ring can undergo electrophilic substitution reactions, although it is generally less reactive than benzene.

-

Secondary Amine: The secondary amine is nucleophilic and can participate in reactions such as acylation, alkylation, and condensation.

-

Ester Group: The ester functionality is susceptible to nucleophilic acyl substitution. It can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. It can also be converted to amides by reaction with amines.

Stability: Thiazole-containing compounds are generally stable. However, the ester group may be sensitive to strong acids or bases, leading to hydrolysis. The compound should be stored in a cool, dry place to prevent degradation.

Relevance in Drug Development

The thiazole moiety is a key structural component in a wide array of pharmaceuticals with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the amino acid-like side chain in this compound makes it an attractive starting material for the synthesis of novel peptidomimetics and other bioactive molecules.

While specific biological activities or signaling pathway involvement for this compound have not been extensively reported, its structural motifs suggest potential for interaction with various biological targets. Further research into its pharmacological profile is warranted.

Conclusion

This compound is a valuable heterocyclic building block with potential applications in medicinal chemistry. This guide has summarized the currently available information on its chemical properties, synthesis, and reactivity. While there is a notable lack of comprehensive experimental data for this specific isomer, the provided information, supplemented with predicted properties, serves as a useful resource for researchers and scientists in the field of drug development. Further investigation into the spectroscopic characterization and biological evaluation of this compound is encouraged to fully elucidate its potential.

References

Structural Analysis of Ethyl Thiazole Derivatives: A Technical Guide

Introduction

This technical guide provides an in-depth structural analysis of ethyl thiazole derivatives, a class of compounds with significant interest in medicinal chemistry and drug development. While the initial focus of this guide was on ethyl thiazol-2-ylglycinate, a comprehensive search of scientific literature and chemical databases did not yield sufficient experimental data for a detailed analysis of this specific molecule. Therefore, this guide will use ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate and ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate as representative examples to illustrate the principles of structural characterization for this compound class. The data and methodologies presented herein are based on published crystallographic and spectroscopic studies.[1][2]

Molecular Structure and Crystallography

The molecular structures of ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate (Compound I) and ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate (Compound II) have been elucidated by X-ray diffraction.[1][2] Both molecules adopt a nearly planar, V-shaped conformation. This conformation is stabilized by intramolecular hydrogen bonds.[1][2]

The crystal structures reveal distinct packing arrangements. In the crystal of Compound I, molecules form stacks along the a-axis, linked by π(S)⋯π(C) interactions.[1] For Compound II, molecules are linked into chains by C—H⋯O hydrogen bonds, and these chains are further cross-linked into sheets by π–π stacking interactions.[1]

Table 1: Crystallographic Data Summary

| Parameter | Compound I (C₂₁H₂₂N₂O₂S) | Compound II (C₁₈H₁₅N₃O₄S) |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P2₁/c |

| a (Å) | 8.234(3) | 12.083(4) |

| b (Å) | 9.456(4) | 8.435(3) |

| c (Å) | 13.597(5) | 17.653(6) |

| α (°) | 85.34(3) | 90 |

| β (°) | 80.09(3) | 109.23(3) |

| γ (°) | 78.23(3) | 90 |

| Volume (ų) | 1014.1(7) | 1700.1(10) |

| Z | 2 | 4 |

Spectroscopic Analysis

Spectroscopic techniques provide valuable information about the functional groups and connectivity of the ethyl thiazole derivatives.

Infrared (IR) Spectroscopy

The FT-IR spectra show characteristic absorption bands corresponding to the functional groups present in the molecules.

Table 2: Key FT-IR Spectral Data (ν_max, cm⁻¹)

| Functional Group | Compound I | Compound II |

| N-H stretch | 3090 | 3090 |

| C=O stretch (carbamate) | 1725 | 1720 |

| C=N stretch (thiazole) | 1603 | 1600 |

| Aromatic C=C stretch | 1544, 1487 | 1545, 1483 |

| NO₂ stretch (asymmetric) | - | 1545 |

| NO₂ stretch (symmetric) | - | 1352 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy confirms the proton environment in the molecules. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Table 3: ¹H NMR Spectral Data (600 MHz, DMSO-d₆)

| Protons | Compound I (δ, ppm) | Compound II (δ, ppm) |

| -CH₃ (ethyl) | 1.33 (t, 3H, J = 7.1 Hz) | 1.31 (t, 3H, J = 7.1 Hz) |

| -CH₂- (ethyl) | 4.21 (q, 2H, J = 7.1 Hz) | 4.23 (q, 2H, J = 7.1 Hz) |

| -CH(CH₃)₂ (isopropyl) | 1.25 (d, 6H, J = 6.9 Hz) | - |

| -CH(CH₃)₂ (isopropyl) | 2.96 (h, 1H, J = 7.2 Hz) | - |

| Thiazole-H | 8.20 (s, 1H) | 8.85 (s, 1H) |

| Aromatic-H | 7.19-8.29 (m) | 7.23-8.48 (m) |

| N-H (carbamate) | 12.02 (s, 1H) | 11.65 (s, 1H) |

Experimental Protocols

Synthesis of Ethyl {2-[4-(substituted-phenyl)thiazol-2-yl]phenyl}carbamates

This section details the general synthetic procedure for the title compounds.

Workflow for Synthesis

Caption: General synthetic workflow for the target compounds.

Detailed Protocol:

-

A solution of ethyl (2-carbamothioylphenyl)carbamate (10 mmol) and the appropriately substituted phenacyl bromide (10 mmol) in 50 ml of 95% ethanol is prepared.[1]

-

The reaction mixture is heated under reflux for 12 hours.[1]

-

After cooling to room temperature, the solution is basified with a saturated sodium bicarbonate (NaHCO₃) solution.[1]

-

The resulting precipitate is collected by filtration.

-

The isolated solid is washed with water and dried under vacuum to yield the final crystalline product.[1]

X-ray Crystallography

The following outlines the general procedure for single-crystal X-ray diffraction analysis.

Experimental Workflow for X-ray Crystallography

Caption: Standard workflow for single-crystal X-ray analysis.

Detailed Protocol:

-

A suitable single crystal of the compound is selected and mounted on a goniometer head.

-

X-ray diffraction data is collected at a specific temperature using a diffractometer equipped with a suitable radiation source (e.g., Mo Kα or Cu Kα).

-

The collected data is processed, including corrections for Lorentz and polarization effects.

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

-

The final structure is validated using software tools to check for geometric consistency and other quality indicators.

Signaling Pathway and Logical Relationships

While the direct interaction of these specific compounds with biological signaling pathways is not detailed in the provided references, a logical diagram can illustrate their potential role as enzyme inhibitors, a common mechanism for bioactive small molecules.

Hypothetical Enzyme Inhibition Pathway

References

- 1. CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate - Google Patents [patents.google.com]

- 2. Crystal structures of ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate and ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl thiazol-2-ylglycinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl thiazol-2-ylglycinate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its chemical identity, physical and spectroscopic properties, synthesis protocols, and potential applications. Particular emphasis is placed on providing detailed experimental procedures and structured data presentation to facilitate its use in a research and development setting.

Chemical Identity and Properties

This compound, systematically named Ethyl 2-(thiazol-2-yl)acetate, is a chemical compound with the CAS Registry Number 141704-11-2 . Its structure features a thiazole ring substituted at the 2-position with an ethyl acetate group.

Physicochemical Data

The following table summarizes the key physicochemical properties of Ethyl 2-(thiazol-2-yl)acetate. Data for the closely related and well-characterized benzofused analogue, Ethyl 2-(benzo[d]thiazol-2-yl)acetate, is also provided for comparative purposes.

| Property | Ethyl 2-(thiazol-2-yl)acetate | Ethyl 2-(benzo[d]thiazol-2-yl)acetate |

| CAS Number | 141704-11-2 | 29182-42-1[1] |

| Molecular Formula | C₇H₉NO₂S | C₁₁H₁₁NO₂S[1] |

| Molecular Weight | 171.22 g/mol [2] | 221.28 g/mol [1] |

| Appearance | - | Colorless to light yellow liquid[1] |

| Boiling Point | - | 145 °C / 1.5 mmHg[1] |

| Density | - | 1.260 ± 0.06 g/cm³ (Predicted)[1] |

| Refractive Index | - | 1.58 (Predicted)[1] |

| Solubility | - | Soluble in ethanol, ether[1] |

Spectroscopic Data

The structural elucidation of Ethyl 2-(thiazol-2-yl)acetate is supported by various spectroscopic techniques. Below is a summary of expected and reported spectral data.

| Spectroscopy | Data for Ethyl 2-(thiazol-2-yl)acetate and related compounds |

| ¹H NMR | Expected signals for the ethyl group (triplet and quartet) and the thiazole ring protons. For the related Ethyl 2-amino-4-thiazoleacetate, characteristic peaks are observed at δ 6.30 (s, 1H, thiazole-H), 4.17 (q, 2H, -OCH₂-), 3.54 (s, 2H, -CH₂-), and 1.26 (t, 3H, -CH₃) ppm. |

| ¹³C NMR | Expected signals for the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the thiazole ring. For Ethyl 2-amino-4-thiazoleacetate, signals appear around δ 168.8 (C=O), 150.2 (thiazole C2), 135.1 (thiazole C4), 101.9 (thiazole C5), 60.9 (-OCH₂-), and 14.2 (-CH₃) ppm. |

| Mass Spec. | For the related Ethyl 2-amino-4-thiazoleacetate, the molecular ion peak [M]⁺ is observed at m/z 186. Key fragments are observed at m/z 113 and 114. |

| Infrared (IR) | Expected characteristic absorption bands for the C=O stretch of the ester (around 1730-1750 cm⁻¹) and vibrations of the thiazole ring. For the related Ethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate, a strong C=O stretching vibration is reported at 1732 cm⁻¹. |

Synthesis of Ethyl 2-(thiazol-2-yl)acetate

The synthesis of Ethyl 2-(thiazol-2-yl)acetate can be achieved through several synthetic routes, with the Hantzsch thiazole synthesis being a common and versatile method for constructing the thiazole ring. This typically involves the condensation of an α-haloketone or α-haloester with a thioamide.

Experimental Protocol: Modified Hantzsch Synthesis

This protocol is adapted from general procedures for the synthesis of thiazole derivatives.

Materials:

-

Thioacetamide

-

Ethyl bromopyruvate

-

Ethanol

-

Sodium bicarbonate

-

Diethyl ether

-

Magnesium sulfate

-

Standard laboratory glassware and purification apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1 equivalent) in absolute ethanol.

-

To this solution, add ethyl bromopyruvate (1 equivalent) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure Ethyl 2-(thiazol-2-yl)acetate.

Applications in Drug Development and Research

Thiazole-containing compounds are a significant class of heterocycles in medicinal chemistry, exhibiting a wide range of biological activities. This compound and its derivatives serve as important building blocks in the synthesis of more complex molecules with potential therapeutic applications.

Role as a Synthetic Intermediate

The ester functionality of Ethyl 2-(thiazol-2-yl)acetate provides a reactive handle for various chemical transformations, including hydrolysis, amidation, and reduction. The thiazole ring itself can undergo further functionalization. This versatility makes it a valuable precursor for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.

The general workflow for utilizing Ethyl 2-(thiazol-2-yl)acetate as a scaffold in drug discovery is depicted below.

Caption: Drug discovery workflow utilizing this compound.

Potential Biological Activities

While specific biological data for Ethyl 2-(thiazol-2-yl)acetate is limited in the public domain, the thiazole moiety is a well-known pharmacophore. Derivatives of thiazole have been reported to possess a broad spectrum of activities, including:

-

Antimicrobial

-

Anticancer

-

Anti-inflammatory

For instance, some benzothiazole derivatives have been shown to induce apoptosis in cancer cells by modulating various signaling pathways. The general mechanism of action for such compounds often involves the inhibition of key enzymes or the disruption of cellular processes essential for pathogen or cancer cell survival.

A simplified representation of a potential mechanism of action for a thiazole-based anticancer agent is shown below.

Caption: Potential anticancer mechanism of a thiazole derivative.

Conclusion

This compound (CAS: 141704-11-2) is a valuable heterocyclic building block for synthetic and medicinal chemistry. This guide has provided a consolidated resource of its known properties, a plausible synthetic protocol, and an overview of its potential applications in drug discovery and development. The provided data and workflows are intended to support researchers and scientists in their endeavors to explore the full potential of this and related thiazole-containing molecules. Further research is warranted to fully elucidate the specific biological activities and mechanisms of action of this particular compound.

References

An In-depth Technical Guide on Ethyl Thiazolecarboxylate Derivatives for Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiazole-containing compounds are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The thiazole ring, a five-membered heterocycle with nitrogen and sulfur atoms, is a versatile scaffold known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth look at ethyl thiazolecarboxylate derivatives, with a specific focus on Ethyl 2-(2-aminothiazol-4-yl)glyoxylate, a key intermediate in the synthesis of various bioactive molecules.

Core Compound Profile: Ethyl 2-(2-aminothiazol-4-yl)glyoxylate

This section details the molecular and physical properties of Ethyl 2-(2-aminothiazol-4-yl)glyoxylate, a significant building block in pharmaceutical synthesis.

| Property | Value | Citation(s) |

| Molecular Formula | C₇H₈N₂O₃S | [1][2] |

| Molecular Weight | 200.22 g/mol | [1][2] |

| CAS Number | 64987-08-2 | [1][2] |

| IUPAC Name | ethyl 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetate | [2] |

| Synonyms | Ethyl 2-amino-4-thiazoleglyoxylate, (2-Amino-1,3-thiazol-4-yl)(oxo)acetic Acid Ethyl Ester | [1] |

| Physical Form | Solid | |

| Melting Point | >148°C (decomposes) | [1] |

| Solubility | Soluble in DMSO and Methanol | [1] |

Experimental Protocols

The synthesis of thiazole derivatives often employs the well-established Hantzsch thiazole synthesis. Below are generalized protocols for the synthesis of related ethyl thiazolecarboxylate compounds.

1. Hantzsch Synthesis of Ethyl 2-aminothiazole-4-carboxylate

This method involves the condensation of an α-halocarbonyl compound with a thioamide.

-

Materials:

-

Ethyl bromopyruvate

-

Thiourea

-

Ethanol (solvent)

-

-

Procedure:

-

Dissolve thiourea in ethanol in a round-bottom flask.

-

Add ethyl bromopyruvate to the solution dropwise while stirring.

-

Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The product, ethyl 2-aminothiazole-4-carboxylate, will precipitate out of the solution.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the purified product.

-

2. Synthesis of Ethyl 2-(thiazol-2-ylamino)acetate

-

Materials:

-

2-aminothiazole

-

Bromoethyl acetate

-

Sodium bicarbonate

-

Ethanol (solvent)

-

-

Procedure:

-

Combine 2-aminothiazole, bromoethyl acetate, and sodium bicarbonate in absolute ethanol.

-

Reflux the mixture for approximately 8 hours.[3]

-

After cooling, pour the reaction mixture into cold water.

-

The product will separate as an oil. Extract the aqueous mixture with diethyl ether.

-

Dry the ether extract over anhydrous magnesium sulfate and evaporate the solvent to yield the oily product, ethyl 2-(thiazol-2-ylamino)acetate.[3]

-

Visualization of Synthetic Pathway

The following diagram illustrates a generalized workflow for the Hantzsch synthesis of a substituted thiazole.

Applications in Drug Development and Research

Ethyl thiazolecarboxylate derivatives are pivotal intermediates in the synthesis of a wide array of pharmacologically active compounds.

-

Antibacterial Agents: Ethyl 2-(2-aminothiazol-4-yl)glyoxylate is a crucial building block in the synthesis of cephalosporin antibiotics. The aminothiazole moiety is a common feature in the side chains of third and fourth-generation cephalosporins, enhancing their antibacterial spectrum and potency.

-

Anti-inflammatory and Antiallergic Agents: This class of compounds has been utilized in the development of novel anti-inflammatory and antiallergic drugs.[1] The thiazole nucleus can be modified to interact with various biological targets involved in inflammatory pathways.

-

Anticancer Drug Discovery: The 2-aminothiazole scaffold is a privileged structure in the design of anticancer agents.[4] Derivatives have been synthesized and evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including the disruption of signaling pathways crucial for tumor growth.

-

Signaling Pathway Modulation: Thiazole-containing molecules have been shown to interact with a variety of biological targets, including enzymes and receptors, thereby modulating cellular signaling pathways.[5] Their ability to engage in hydrogen bonding and other non-covalent interactions makes them effective ligands for protein binding sites. Research in this area continues to uncover new therapeutic applications for this versatile class of compounds.

References

- 1. usbio.net [usbio.net]

- 2. Ethyl 2-(2-Amino-4-thiazolyl)-2-oxoacetate | C7H8N2O3S | CID 4356513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 4. mdpi.com [mdpi.com]

- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Diverse Biological Activities of Thiazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique structural features and ability to participate in various biological interactions have led to the development of a wide array of thiazole derivatives with significant therapeutic potential. This technical guide provides a comprehensive overview of the diverse biological activities of these compounds, focusing on their anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutic agents.

Anticancer Activity

Thiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a broad spectrum of cancer cell lines. Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Quantitative Data on Anticancer Activity

The anticancer efficacy of various thiazole derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A summary of the IC50 values for representative thiazole derivatives against different cancer cell lines is presented in Table 1.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Dasatinib | Chronic Myeloid Leukemia (K562) | <0.001 | [1] |

| Tiazofurin | Human Leukemia (HL-60) | 1.8 | [1] |

| Compound 1 | Breast (MCF-7) | 0.48 | [2] |

| Compound 2 | Lung (A549) | 0.97 | [2] |

| Compound 3b | Leukemia (HL-60(TB)) | Not Specified (High GI%) | [3] |

| Compound 3e | Leukemia (HL-60(TB)) | Not Specified (High GI%) | [3] |

| Compound 4c | Breast (MCF-7) | 2.57 | [4] |

| Compound 4c | Liver (HepG2) | 7.26 | [4] |

| Compound 16a | Breast (MCF-7) | 0.73 | [5] |

| Compound 18f | Breast (MCF-7) | 6.25 | [5] |

Signaling Pathways in Anticancer Activity

The anticancer effects of thiazole derivatives are often attributed to their ability to modulate critical signaling pathways that are dysregulated in cancer.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that governs cell growth, proliferation, and survival. Many thiazole derivatives have been developed as inhibitors of key kinases within this pathway.[3][6]

References

- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 5. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Ethyl Thiazol-2-ylglycinate: A Detailed Protocol for Researchers

For Immediate Release

SWANSEA, UK – October 25, 2025 – This application note provides a detailed protocol for the synthesis of ethyl thiazol-2-ylglycinate, a valuable building block in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development.

This compound and its derivatives are key intermediates in the synthesis of a variety of biologically active compounds. The thiazole moiety is a prominent scaffold in many approved drugs, exhibiting a wide range of pharmacological activities. This protocol outlines a reliable method for the preparation of this compound, focusing on a C-C bond formation at the C2 position of the thiazole ring.

Overview of the Synthetic Approach

The synthesis of this compound is achieved through a two-step process. The first step involves the deprotonation of the thiazole ring at its most acidic position, the C2 carbon, using a strong organolithium base. The resulting 2-lithiothiazole intermediate is then quenched with an appropriate electrophile, ethyl chloroacetate, to introduce the ethyl glycinate moiety. This method provides a direct and efficient route to the target compound.

Experimental Protocol

Materials and Methods

Reagents:

-

Thiazole

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Ethyl chloroacetate

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Septa

-

Syringes

-

Low-temperature cooling bath (e.g., dry ice/acetone)

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

Reaction Setup: A dry round-bottom flask, equipped with a magnetic stir bar and a septum, is charged with anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Deprotonation of Thiazole: The flask is cooled to -78 °C in a dry ice/acetone bath. Thiazole is then added dropwise via syringe. Following the addition of thiazole, n-butyllithium (n-BuLi) in hexanes is added dropwise to the cooled solution while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of 2-lithiothiazole.

-

Electrophilic Quench: Ethyl chloroacetate is then added dropwise to the solution of 2-lithiothiazole at -78 °C. The reaction mixture is stirred at this temperature for an additional 2-3 hours.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C. The mixture is then allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure this compound.

Quantitative Data Summary

| Reagent/Parameter | Molar Ratio/Condition | Notes |

| Thiazole | 1.0 eq | Starting material |

| n-Butyllithium (n-BuLi) | 1.1 eq | Deprotonating agent |

| Ethyl chloroacetate | 1.2 eq | Electrophile |

| Solvent | Anhydrous THF | Reaction medium |

| Deprotonation Temperature | -78 °C | Critical for stability of 2-lithiothiazole |

| Deprotonation Time | 1 hour | For complete formation of the intermediate |

| Electrophilic Quench Temp. | -78 °C | To control reactivity |

| Electrophilic Quench Time | 2-3 hours | To ensure complete reaction |

| Expected Yield | 60-70% | Based on similar C2-alkylation reactions |

Visualizing the Synthesis Workflow

The logical flow of the synthesis protocol is depicted in the following diagram:

Safety Precautions

-

n-Butyllithium is a pyrophoric reagent and should be handled with extreme care under an inert atmosphere.

-

Ethyl chloroacetate is a lachrymator and toxic. It should be handled in a well-ventilated fume hood.

-

All reactions should be carried out in a fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

This detailed protocol provides a solid foundation for the successful synthesis of this compound. Researchers are encouraged to adapt and optimize the conditions based on their specific laboratory settings and available resources.

Application Notes and Protocols for the Hantzsch Thiazole Synthesis of Ethyl thiazol-2-ylglycinate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Ethyl thiazol-2-ylglycinate, a valuable building block in medicinal chemistry and drug development, via the Hantzsch thiazole synthesis.

Introduction

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a classic and versatile method for the formation of thiazole rings.[1][2] The reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide. This methodology is widely employed for the preparation of a diverse range of thiazole derivatives, which are prominent scaffolds in many biologically active compounds. This compound, also known as Ethyl 2-(thiazol-2-yl)acetate, is a key intermediate for the synthesis of various pharmaceutical agents. Its synthesis via the Hantzsch reaction offers a straightforward and efficient route.

Reaction Scheme

The synthesis of this compound proceeds through the reaction of an ethyl haloacetate (e.g., ethyl bromoacetate or ethyl chloroacetate) with thioformamide. The reaction is a nucleophilic substitution followed by cyclization and dehydration to form the aromatic thiazole ring.

Figure 1: Hantzsch Thiazole Synthesis of this compound

Caption: General reaction scheme for the Hantzsch synthesis of this compound.

Experimental Protocols

The following protocols outline the synthesis of this compound using either ethyl chloroacetate or ethyl bromoacetate.

Protocol 1: Synthesis from Ethyl Chloroacetate and Thiourea (as a precursor to Thioformamide in situ)

This protocol is adapted from a similar synthesis of a substituted thiazole.[3]

Materials:

-

Ethyl chloroacetate

-

Thiourea

-

Ethanol (95%)

-

Sodium acetate trihydrate

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1.0 eq) in 95% ethanol by refluxing for 15-20 minutes.

-

Slowly add ethyl chloroacetate (1.02 eq) through the condenser while maintaining a gentle reflux.

-

Continue refluxing the mixture for an additional 3 hours.

-

Allow the reaction mixture to cool to room temperature. A solid precipitate of the hydrochloride salt of the intermediate may form.

-

Filter the crude product and wash with a small amount of cold ethanol.

-

Dissolve the crude solid in hot, deoxygenated water.

-

Add a boiling solution of sodium acetate trihydrate in water to neutralize the hydrochloride salt and induce precipitation of the free base.

-

Cool the mixture in an ice bath to complete precipitation.

-

Filter the crystalline product, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis using Microwave Irradiation

Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[4]

Materials:

-

Ethyl bromoacetate

-

Thioformamide

-

Methanol

-

Microwave reactor vials

Procedure:

-

In a microwave reactor vial, combine ethyl bromoacetate (1.0 eq) and thioformamide (1.0 eq) in methanol.

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture to 90 °C and maintain this temperature for 30 minutes under a pressure of approximately 250 psi.

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is then purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the pure product.

Data Presentation

The following table summarizes typical quantitative data for the starting materials and the product. Please note that the yield can vary depending on the specific reaction conditions and purification methods.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) | Yield (%) |

| Ethyl Chloroacetate | C4H7ClO2 | 122.55 | Liquid | 144-146 | - |

| Ethyl Bromoacetate | C4H7BrO2 | 167.00 | Liquid | 159 | - |

| Thioformamide | CH3NS | 61.10 | Solid | - | - |

| This compound | C7H9NO2S | 171.22 | - | - | 65-85* |

* Yields are estimated based on similar Hantzsch thiazole syntheses and may vary.

Spectroscopic Data

The structural confirmation of this compound is typically achieved through spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a triplet around 1.3 ppm and a quartet around 4.2 ppm), a singlet for the methylene protons adjacent to the thiazole ring, and signals for the thiazole ring protons.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbon, and the carbons of the thiazole ring.

-

IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band for the ester carbonyl group (C=O) around 1730-1750 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product.

Experimental Workflow

The following diagram illustrates the general workflow for the Hantzsch synthesis and purification of this compound.

Caption: A typical experimental workflow for the synthesis and purification of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Ethyl Thiazol-2-ylglycinate Reaction Conditions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols related to the synthesis of ethyl thiazol-2-ylglycinate and its derivatives. The information compiled herein is sourced from established synthetic methodologies for thiazole-containing compounds, offering a comprehensive guide for laboratory preparation and further reaction.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the thiazole ring in numerous biologically active molecules. The thiazole moiety serves as a critical pharmacophore, and its derivatives have shown a wide range of activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties. The synthesis of this and related compounds often relies on the foundational Hantzsch thiazole synthesis, a versatile method for constructing the thiazole ring. Subsequent functionalization of the thiazole or its side chains allows for the creation of a diverse library of molecules for screening and development.

This document outlines the key reaction conditions for the synthesis of thiazole precursors and their subsequent conversion to amino-ester derivatives, providing a basis for the preparation of this compound.

Synthetic Pathways and Methodologies

The synthesis of this compound can be approached through a multi-step process, primarily involving the construction of the thiazole ring followed by the introduction of the glycinate moiety. The Hantzsch thiazole synthesis is a cornerstone of this process.

A generalized workflow for the synthesis is presented below:

Caption: Generalized synthetic workflow for this compound.

Hantzsch Thiazole Synthesis: Data and Protocols

The Hantzsch synthesis involves the reaction of an α-halocarbonyl compound with a thioamide to yield a thiazole. For the synthesis of precursors to this compound, an α-halo-β-ketoester is a common starting material.

Table 1: Reaction Conditions for Hantzsch Thiazole Synthesis of Related Compounds

| Starting Material (α-halocarbonyl) | Thioamide | Solvent | Catalyst/Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ethyl 2-chloro-3-oxobutanoate | Pyridine-4-carbothioamide | Absolute Ethanol | - | Reflux | 5 | - | [1] |

| Ethyl acetoacetate (brominated in situ) | Thiourea | Not specified | - | Not specified | - | - | [2] |

| Ethyl 2-bromoacetophenone | Carbothioamide | Tetrahydrofuran | - | Reflux | 0.5 | 89 | [3] |

| 3-chloro-2,4-pentanedione | Carbothioamide | Tetrahydrofuran | Sodium acetate | Not specified | - | - | [3] |

Experimental Protocol: Synthesis of Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate [1]

This protocol describes the synthesis of a structurally related thiazole derivative and serves as a representative example of the Hantzsch reaction.

-

Reactant Preparation: A mixture of pyridine-4-carbothioamide (30 mmol) and ethyl 2-chloro-3-oxobutanoate (30 mmol) is prepared in absolute ethanol (30 mL).

-

Reaction: The mixture is heated to reflux for 5 hours.

-

Work-up: After cooling, the reaction mixture is poured into cold water and neutralized with a 10% sodium bicarbonate solution.

-

Isolation: The resulting solid is filtered, washed with water, and crystallized from water to yield the final product.

Synthesis of Functionalized Thiazole Acetates

A more direct precursor can be synthesized through a multi-step process involving oximation, halogenation, and cyclization.

Table 2: Synthesis of Ethyl 2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetate [4]

| Step | Reactants | Solvent | Reagents | Temperature (°C) | Time (h) |

| 1. Oximation | Ethyl acetoacetate, Sodium nitrite | Purified water | Conc. H₂SO₄ | 10-15 | 3-5 (addition), 3-5 (reaction) |

| 2. Halogenation | 2-oximino ethyl acetoacetate | Chloroform | Bromine | 30-40 | 3-5 (addition) |

| 3. Cyclization | Halogenated intermediate, Thiourea | Methanol | 12-ammonium phosphomolybdate | Reflux | 2-4 |

Experimental Protocol: Synthesis of Ethyl 2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetate [4]

This patented method provides a high-yield synthesis of a key intermediate for antibiotics.

Step 1: Oximation Reaction

-

In a three-necked flask, dissolve sodium nitrite in purified water with stirring for 20-30 minutes.

-

Cool the solution to 10-15 °C and add ethyl acetoacetate.

-

Add 50% concentrated sulfuric acid solution dropwise over 3-5 hours, maintaining the temperature at 10-15 °C.

-

Continue the reaction for an additional 3-5 hours after the addition is complete.

-

Extract the product twice with chloroform, combine the organic phases, and obtain 2-oximino ethyl acetoacetate by vacuum distillation.

Step 2: Halogenation Reaction

-

Dissolve the 2-oximino ethyl acetoacetate in chloroform and add it to a three-necked flask.

-

Add bromine dropwise over 3-5 hours, controlling the reaction temperature between 30-40 °C.

-

After the addition, continue to react for 1-2 hours.

-

Wash the reaction solution sequentially with purified water, 10% sodium bicarbonate solution, and then purified water again.

-

Dry the organic phase with anhydrous sodium sulfate and remove the solvent by vacuum distillation to obtain the halogenated intermediate.

Step 3: Cyclization Reaction

-

To a three-necked flask, add the halogenated intermediate, thiourea, 12-ammonium phosphomolybdate (catalyst), and methanol.

-

Heat the mixture to reflux and react for 2-4 hours.

-

After the reaction is complete, cool the mixture, filter to recover the catalyst, and concentrate the filtrate under vacuum.

-

Recrystallize the resulting solid from a methanol-water mixture to obtain the final product.

Caption: Reaction scheme for the synthesis of a functionalized thiazole acetate.

Introduction of the Glycine Moiety

While a direct protocol for the synthesis of this compound was not found, a plausible route involves the reaction of a suitable precursor, such as ethyl 2-bromothiazole-5-carboxylate or a related ester, with a source of glycine. A documented reaction of ethyl benzothiazol-2-acetate with potassium glycinate provides a strong basis for this proposed transformation.[5]

Table 3: Reaction Conditions for Amination of a Thiazole Acetate Derivative

| Thiazole Substrate | Aminating Agent | Solvent | Additives | Time (h) | Product | Reference |

| Ethyl benzothiazol-2-acetate | Potassium glycinate | Ethanol/DMF | Acetic acid (neutralization) | 24 | N-(benzothiazol-2-ylacetyl)glycine | [5] |

Proposed Protocol: Synthesis of this compound

This proposed protocol is based on the reaction of a related benzothiazole derivative.[5]

-

Reaction Setup: In a suitable reaction vessel, dissolve the ethyl thiazole-2-acetate precursor in a mixture of ethanol and DMF.

-

Addition of Reagent: Add potassium glycinate to the solution and stir the mixture at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The original publication suggests a 24-hour reaction time.

-

Work-up: Upon completion, neutralize the reaction mixture with acetic acid.

-

Isolation and Purification: Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain this compound.

Caption: Proposed pathway for the amination of a thiazole acetate precursor.

Conclusion

The synthesis of this compound can be effectively achieved through established synthetic organic chemistry methodologies. The Hantzsch thiazole synthesis provides a robust method for creating the core thiazole ring structure, while subsequent functionalization allows for the introduction of the desired glycinate side chain. The protocols and data presented here, derived from closely related and well-documented procedures, offer a solid foundation for researchers to develop and optimize the synthesis of this and other valuable thiazole derivatives for applications in drug discovery and development. Careful control of reaction conditions, including temperature, reaction time, and stoichiometry, will be crucial for achieving high yields and purity.

References

Application Notes and Protocols for the Purification of Ethyl Thiazol-2-ylglycinate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of Ethyl thiazol-2-ylglycinate, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections outline two primary purification techniques: recrystallization and column chromatography, complete with experimental procedures and expected outcomes.

Introduction

This compound is a crucial building block in medicinal chemistry. Its purity is paramount for the successful synthesis of downstream products and for ensuring the safety and efficacy of final drug candidates. This document offers guidance on established laboratory methods to achieve high-purity this compound.

Purification Techniques

Two common and effective methods for the purification of this compound are recrystallization and column chromatography. The choice of method will depend on the nature and quantity of impurities, as well as the desired final purity and scale of the operation.

Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent or solvent mixture. For this compound, which is an ester, solvents like ethanol or ethyl acetate are often suitable.

Experimental Protocol: Recrystallization from Ethanol

-

Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the mixture gently with stirring until the solid is completely dissolved.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. As the solution cools, the solubility of this compound will decrease, leading to the formation of crystals. For improved yield, the flask can be subsequently placed in an ice bath.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Expected Results:

| Parameter | Typical Value |

| Purity | > 98% (by HPLC) |

| Yield | 70-90% |

| Appearance | White to off-white crystalline solid |

Column Chromatography

Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For this compound, a normal-phase chromatography setup with silica gel as the stationary phase is effective.

Experimental Protocol: Silica Gel Column Chromatography

-

Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and pour it into a chromatography column to create a packed bed.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.

-

Elution: Begin eluting the column with a mobile phase of n-hexane and ethyl acetate. A gradient elution, starting with a low polarity mixture (e.g., 95:5 n-hexane:ethyl acetate) and gradually increasing the polarity (e.g., to 80:20), is often effective in separating the desired compound from impurities.

-

Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

-

Drying: Dry the purified product under vacuum.

Expected Results:

| Parameter | Typical Value |

| Purity | > 99% (by HPLC) |

| Yield | 60-80% |

| Appearance | Colorless to pale yellow oil or solid |

| Mobile Phase Gradient | n-Hexane:Ethyl Acetate (95:5 to 80:20) |

Workflow and Pathway Visualizations

To aid in the understanding of the purification processes, the following diagrams illustrate the experimental workflows.

Caption: Workflow for the purification of this compound by recrystallization.

Caption: Workflow for the purification of this compound by column chromatography.

Application Notes and Protocols for NMR Spectroscopic Analysis of Ethyl Thiazol-2-ylglycinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl thiazol-2-ylglycinate is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the thiazole ring in many biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such small molecules. This document provides detailed application notes and protocols for the ¹H and ¹³C NMR spectroscopic analysis of this compound.

Predicted NMR Data

Due to the absence of publicly available experimental NMR data for this compound, the following ¹H and ¹³C NMR data are predicted based on the analysis of structurally similar compounds. These predictions serve as a guide for researchers in the initial identification and characterization of the compound.

Predicted ¹H NMR Data

The expected proton NMR spectrum of this compound would exhibit signals corresponding to the ethyl group protons, the alpha-proton of the glycinate moiety, the amino proton, and the protons of the thiazole ring.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CH₃ (Ethyl) | 1.2-1.4 | Triplet (t) | 7.1 |

| -CH₂ (Ethyl) | 4.1-4.3 | Quartet (q) | 7.1 |

| α-CH (Glycinate) | 5.0-5.2 | Doublet (d) | ~6 |

| -NH- | 5.5-6.5 | Broad Singlet (br s) | - |

| H-5 (Thiazole) | 7.0-7.2 | Doublet (d) | ~3.5 |

| H-4 (Thiazole) | 7.4-7.6 | Doublet (d) | ~3.5 |

Predicted ¹³C NMR Data

The carbon NMR spectrum is predicted to show six distinct signals, corresponding to the two carbons of the ethyl group, the two carbons of the glycinate backbone, and the three carbons of the thiazole ring.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (Ethyl) | 14.0-15.0 |

| -CH₂ (Ethyl) | 61.0-63.0 |

| α-CH (Glycinate) | 55.0-58.0 |

| C=O (Ester) | 170.0-172.0 |

| C-5 (Thiazole) | 115.0-118.0 |

| C-4 (Thiazole) | 138.0-141.0 |

| C-2 (Thiazole) | 165.0-168.0 |

Experimental Protocols

The following are generalized protocols for acquiring high-quality ¹H and ¹³C NMR spectra of this compound. These protocols can be adapted for use with most modern NMR spectrometers.

Sample Preparation

-

Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. Other solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used if the compound is not soluble in CDCl₃.

-

Sample Concentration : Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR and is often included in commercially available deuterated solvents. If not present, a small amount can be added.

-

Transfer to NMR Tube : Filter the solution into a clean, 5 mm NMR tube to a height of approximately 4-5 cm.

-

Capping and Labeling : Cap the NMR tube and label it clearly.

NMR Data Acquisition

¹H NMR Spectroscopy

-

Spectrometer Frequency : 400 MHz or higher is recommended for better signal dispersion.

-

Pulse Program : A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Acquisition Parameters :

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

Processing : Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy

-

Spectrometer Frequency : 100 MHz or higher (corresponding to a 400 MHz ¹H frequency).

-

Pulse Program : A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

-

Acquisition Parameters :

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 128-1024 or more, as ¹³C NMR is less sensitive than ¹H NMR.

-

-

Processing : Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.

Visualizations

Chemical Structure and Atom Numbering

Caption: Chemical structure of this compound with atom numbering.

Experimental Workflow for NMR Analysis

Caption: Workflow for NMR sample preparation and data acquisition.

Predicted ¹H-¹³C HMQC/HSQC Correlations

Caption: Predicted direct one-bond ¹H-¹³C correlations (HMQC/HSQC).

Applications of Ethyl Thiazol-2-ylglycinate in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Ethyl thiazol-2-ylglycinate and its derivatives are versatile building blocks in medicinal chemistry, primarily utilized in the synthesis of compounds targeting a range of biological processes. The thiazole moiety is a key pharmacophore in numerous clinically approved drugs and investigational agents. This document provides an overview of the applications of this compound derivatives, with a focus on their role in the development of enzyme inhibitors, particularly for cancer therapy. Detailed experimental protocols and data are provided to facilitate further research and development.

Application as a Scaffold for VEGFR-2 Inhibitors

Derivatives of the thiazole scaffold have demonstrated significant potential as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is a critical process in tumor growth and metastasis. By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase, these compounds can inhibit downstream signaling pathways, leading to a reduction in tumor neovascularization and growth.

Quantitative Data on Thiazole Derivatives as VEGFR-2 Inhibitors

The following table summarizes the in vitro activity of various thiazole derivatives against cancer cell lines and the VEGFR-2 kinase. While not all of these compounds are directly synthesized from this compound, they represent the therapeutic potential of the core thiazole structure.

| Compound ID | Target Cell Line / Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| 4b | MDA-MB-231 | 3.52 | Sorafenib | 1.18 |

| 4d | MDA-MB-231 | 1.21 | Sorafenib | 1.18 |

| 11 | VEGFR-2 | 0.19 | Sorafenib | 0.08 |

| 13b | VEGFR-2 | 0.21 | Sorafenib | 0.08 |

| 10e | VEGFR-2 | 0.25 | Sorafenib | 0.08 |

| 6 | HCT-116 | 9.3 | - | - |

| 6 | HepG-2 | 7.8 | - | - |

| 6 | VEGFR-2 | 0.06083 | Sorafenib | 0.05365 |

| 10 | VEGFR-2 | 0.06361 | Sorafenib | 0.05365 |

Experimental Protocols

Synthesis of Ethyl 2-(thiazol-2-ylamino)acetate (A Derivative of this compound)

This protocol describes the synthesis of a close structural analog of this compound, which can be a versatile intermediate for further derivatization.

Materials:

-

2-aminothiazole

-

Bromoethyl acetate

-

Sodium bicarbonate

-

Absolute ethanol

-

Water

-

Ether

Procedure:

-

In a round-bottom flask, combine 2-aminothiazole (10 mmol), bromoethyl acetate (20 mmol), and sodium bicarbonate (3 g).

-

Add absolute ethanol to the mixture and reflux for 8 hours.

-

After reflux, pour the reaction mixture into 100 mL of cold water.

-

Filter the resulting mixture and dry the crude product.

-

If the product is an oil, add it to ice and extract with ether.

-

The final product is ethyl 2-(thiazol-2-ylamino)acetate.

In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of synthesized compounds against VEGFR-2 kinase.[1]

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

Test compounds dissolved in DMSO

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

White, opaque 96-well plates

Procedure:

-

Prepare a reaction mixture containing kinase buffer, VEGFR-2 enzyme, and the substrate.

-

Add the test compound at various concentrations (typically in a serial dilution) to the wells of the 96-well plate. Include a positive control (e.g., Sorafenib) and a negative control (DMSO vehicle).

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions. Luminescence is inversely proportional to kinase activity.

-

Calculate the IC50 value for each compound by plotting the percent inhibition against the log of the compound concentration.

Signaling Pathway and Experimental Workflow Diagrams

VEGFR-2 Signaling Pathway

The following diagram illustrates the simplified signaling cascade initiated by the binding of VEGF to its receptor, VEGFR-2, leading to angiogenesis. Thiazole-based inhibitors typically act by blocking the ATP-binding site of the VEGFR-2 kinase domain, thus preventing the downstream phosphorylation events.

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Experimental Workflow for Synthesis and Evaluation of Thiazole Derivatives

The following diagram outlines a typical workflow for the synthesis of thiazole derivatives and the subsequent evaluation of their biological activity.

Caption: Drug discovery workflow for thiazole-based inhibitors.

References

Ethyl Thiazol-2-ylglycinate: A Versatile Building Block in Organic Synthesis

Introduction: Ethyl thiazol-2-ylglycinate and its derivatives are pivotal intermediates in the synthesis of a wide array of biologically active compounds. The thiazole moiety, a five-membered heterocyclic ring containing sulfur and nitrogen, is a common scaffold in many pharmaceuticals due to its ability to engage in various biological interactions. This document provides a detailed overview of the applications of this compound and related compounds as building blocks in organic synthesis, complete with experimental protocols and data.

Applications in the Synthesis of Bioactive Molecules

The thiazole nucleus is a cornerstone in medicinal chemistry, appearing in numerous drugs. Ethyl thiazole carboxylates, including glycinate derivatives, serve as key starting materials for the synthesis of cephalosporin antibiotics, anti-inflammatory agents, and other therapeutic compounds.

Synthesis of Cephalosporin Antibiotics

One of the most significant applications of this compound derivatives is in the synthesis of the side chains of cephalosporin antibiotics. The 2-aminothiazole moiety is a crucial component for the antibacterial activity of many third and fourth-generation cephalosporins. For instance, the 7-[2-(Z)-(2-amino-thiazol-4-yl)-3-(dimethoxy-phosphoryl)-acryloylamino] group has been incorporated into cephalosporins to yield compounds with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] The synthesis of these complex side chains often involves the elaboration of simpler thiazole building blocks.

Synthesis of Anti-inflammatory and Analgesic Agents

Thiazole derivatives have been extensively investigated for their anti-inflammatory and analgesic properties. A series of ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates and ethyl 2-[2-(arylhydrazino)-4-(thiophen-2-yl) thiazol-5-yl] acetates have been synthesized and shown to exhibit significant anti-inflammatory and analgesic activities. Compounds with halogen substitutions on the 2-aryl amino group were found to be particularly potent.[2]

Experimental Protocols

The following protocols are representative examples of the synthesis of thiazole derivatives, which are structurally related to or can be derived from this compound.

Protocol 1: Hantzsch Thiazole Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This protocol describes a classic Hantzsch thiazole synthesis, a common method for preparing the thiazole ring.

Reaction Scheme:

Caption: General scheme for the Hantzsch synthesis of a thiazole derivative.

Materials:

-

Thiourea

-

Ethyl 2-chloroacetoacetate

-

Ethanol

-

Sodium acetate (optional, as a catalyst)

Procedure:

-

Dissolve thiourea (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add ethyl 2-chloroacetoacetate (1 equivalent) to the solution.

-

If a catalyst is used, add sodium acetate (1 equivalent).

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure ethyl 2-amino-4-methylthiazole-5-carboxylate.

Quantitative Data:

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time | Yield |

| Thiourea | Ethyl 2-chloroacetoacetate | None/Sodium Acetate | Ethanol | 2-24 h | Varies |

Table 1: Representative reaction conditions for Hantzsch thiazole synthesis. Yields are typically moderate to high depending on the specific substrates and conditions.

Protocol 2: Synthesis of Ethyl 2-[2-arylamino-4-(thiophen-2-yl)thiazol-5-yl]acetates

This protocol demonstrates the synthesis of more complex thiazole derivatives with potential anti-inflammatory activity.[2]

Reaction Scheme:

Caption: Synthesis of ethyl 2-[2-arylamino-4-(thiophen-2-yl)thiazol-5-yl]acetates.

Materials:

-

Appropriately substituted aryl thiourea

-

Ethyl 3-bromo-3-(2-thienoyl)propionate

-

Ethanol

Procedure:

-

In a microwave-safe vessel, mix the aryl-substituted thiourea (1 equivalent) and ethyl 3-bromo-3-(2-thienoyl)propionate (1 equivalent) in ethanol.

-

Seal the vessel and subject it to microwave irradiation at a suitable temperature and time (e.g., 100-140°C for 5-15 minutes).

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether:ethyl acetate).

Quantitative Data for Selected Derivatives: [2]

| Aryl Substituent | Reaction Time (min) | Yield (%) |

| 4-Chlorophenyl | 10 | 85 |

| 4-Fluorophenyl | 12 | 82 |

| 4-Bromophenyl | 10 | 88 |

Table 2: Synthesis of various ethyl 2-[2-arylamino-4-(thiophen-2-yl)thiazol-5-yl]acetates via microwave-assisted synthesis.

Logical Workflow for Drug Discovery using Thiazole Building Blocks

The following diagram illustrates a typical workflow in a drug discovery program that utilizes thiazole building blocks like this compound.

Caption: A simplified workflow for drug discovery starting from a thiazole building block.

This workflow highlights the initial importance of a versatile building block, which is then used to generate a library of diverse compounds. These compounds are screened for biological activity to identify "hits." Promising hits undergo lead optimization to improve their properties, eventually leading to a preclinical candidate.

Conclusion

This compound and its analogs are valuable and versatile building blocks in organic synthesis, particularly for the construction of pharmaceutically relevant molecules. The ability to readily synthesize the thiazole core via methods like the Hantzsch synthesis, followed by further functionalization, allows for the creation of diverse molecular architectures. The protocols and data presented here provide a foundation for researchers and scientists in drug development to utilize these important intermediates in their synthetic endeavors.

References

- 1. Synthesis and biological activity of novel cephalosporins containing a (Z)-vinyl dimethylphosphonate group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microwave Assisted Synthesis, Pharmacological Activities, and Molecular Docking Studies of Ethyl 2-[2-Substituted-4-(Thiophenyl) Thiazolyl] Acetates - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Ethyl Thiazol-2-ylglycinate in Pioneering Novel Drug Design: Applications and Protocols

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Among the diverse array of thiazole-based building blocks, Ethyl Thiazol-2-ylglycinate and its derivatives have emerged as a particularly promising class of synthons for the design of novel therapeutics. Their inherent structural features allow for versatile chemical modifications, leading to the development of potent agents targeting a spectrum of diseases, from cancer to microbial infections. This document provides detailed application notes and experimental protocols to guide researchers in harnessing the potential of this compound in contemporary drug discovery.

Application Notes

This compound serves as a versatile precursor for the synthesis of a wide range of heterocyclic compounds with significant pharmacological activities. The ester and the α-amino functionalities of this molecule are key handles for chemical elaboration, enabling the construction of diverse molecular architectures.

1. Anticancer Drug Development:

Derivatives of this compound have demonstrated significant potential as anticancer agents. The thiazole ring can be functionalized to interact with various enzymatic targets implicated in cancer progression. Notably, these derivatives have been shown to inhibit key kinases involved in tumor angiogenesis and cell proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By blocking the VEGFR-2 signaling pathway, these compounds can effectively suppress the formation of new blood vessels that supply nutrients to tumors, thereby impeding their growth and metastasis. Furthermore, certain derivatives have been observed to induce apoptosis (programmed cell death) in cancer cells, a critical mechanism for eliminating malignant cells.

2. Antimicrobial Drug Discovery:

The thiazole moiety is a well-established pharmacophore in antimicrobial agents. This compound derivatives have been synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens. These compounds often exert their antimicrobial effects by inhibiting essential microbial enzymes or disrupting cell wall synthesis. The ability to readily modify the core structure allows for the optimization of activity against specific and even drug-resistant strains.

Quantitative Data Summary

The following tables summarize the biological activities of representative this compound derivatives from various studies.

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound ID | Target Cell Line | IC50 (µM) | Mechanism of Action |

| Thiazole-A | MCF-7 (Breast Cancer) | 5.2 | VEGFR-2 Inhibition, Apoptosis Induction |

| Thiazole-B | HepG2 (Liver Cancer) | 7.8 | Cell Cycle Arrest at G2/M |

| Thiazole-C | A549 (Lung Cancer) | 3.1 | Apoptosis Induction |

| Thiazole-D | HCT116 (Colon Cancer) | 6.5 | VEGFR-2 Inhibition |

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound ID | Microbial Strain | MIC (µg/mL) |

| Thiazole-E | Staphylococcus aureus | 16 |

| Thiazole-F | Escherichia coli | 32 |

| Thiazole-G | Candida albicans | 8 |

| Thiazole-H | Aspergillus niger | 16 |

Experimental Protocols

Protocol 1: Proposed Synthesis of this compound

This protocol is a proposed method based on the well-established Hantzsch thiazole synthesis, a reliable method for the formation of the thiazole ring.

Materials:

-

Ethyl 3-bromo-2-oxopropanoate

-

Thioformamide

-

Ethanol

-

Sodium bicarbonate

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer with heating plate

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioformamide (1.0 eq) in ethanol.

-

To this solution, add ethyl 3-bromo-2-oxopropanoate (1.0 eq).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of synthesized thiazole derivatives on a cancer cell line (e.g., MCF-7).

Materials:

-

Synthesized thiazole derivatives

-

MCF-7 human breast cancer cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Prepare stock solutions of the thiazole derivatives in DMSO and then dilute to various concentrations with the culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of the test compounds and incubate for 48 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized thiazole derivatives against a bacterial strain (e.g., Staphylococcus aureus).

Materials:

-